

In-Depth Technical Guide: 5-Bromo-1H-benzoimidazole-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Bromo-1H-benzoimidazole-2-carboxylic acid

Cat. No.: B1291925

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of **5-Bromo-1H-benzoimidazole-2-carboxylic acid**, including its physicochemical properties, synthesis, analytical characterization, and its relevance as a scaffold in medicinal chemistry, particularly in the context of inhibiting key signaling pathways in cancer.

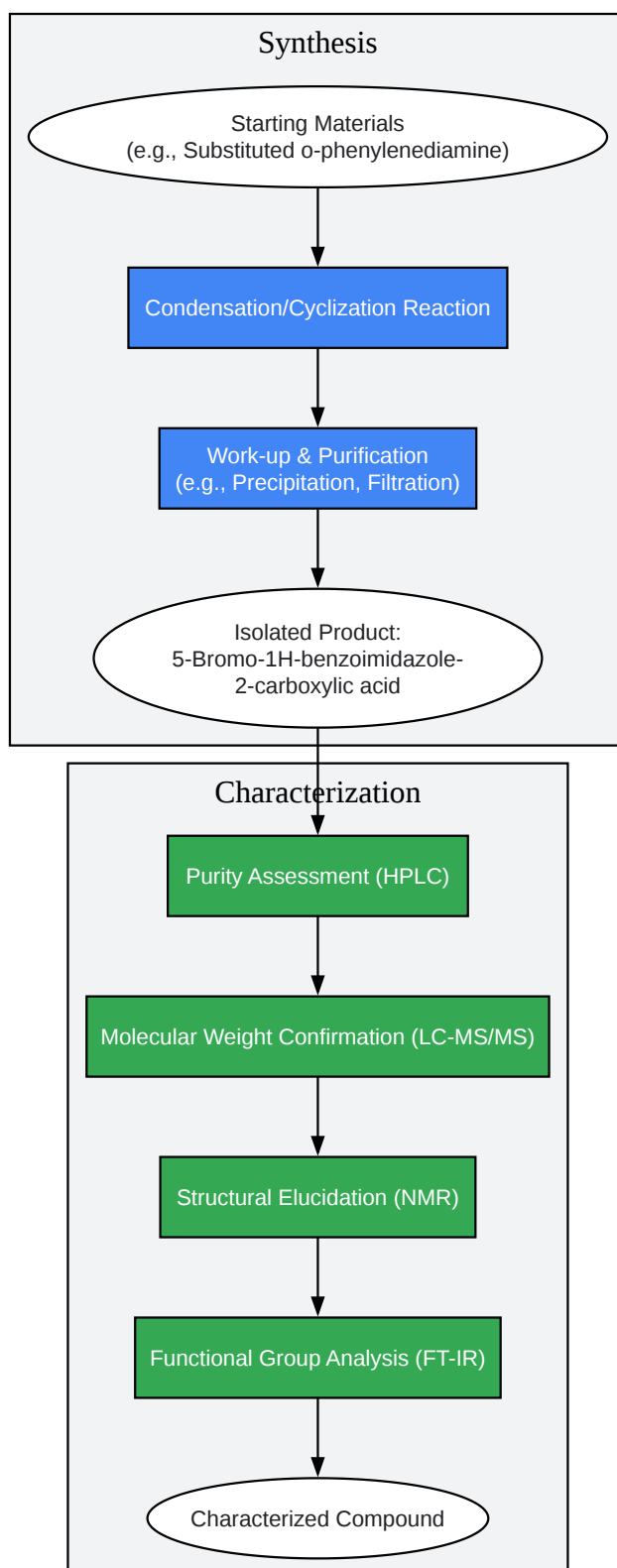
Physicochemical Properties and Molecular Data

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core structure. The presence of a bromine atom and a carboxylic acid group makes it a valuable intermediate for the synthesis of diverse bioactive molecules.^{[1][2]} Its molecular weight has been calculated based on its chemical formula and the atomic weights of its constituent elements.

Property	Data	Source
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	241.04 g/mol	[1]
Calculated Molecular Weight	241.044 g/mol	N/A
Appearance	Yellow solid	[1]
Purity	≥ 95% (HPLC)	[1]
CAS Number	40197-20-4	[1]
Storage Conditions	Store at -20°C, sealed in a dry environment.	[3]

Synthesis and Characterization Workflow

The synthesis and characterization of **5-Bromo-1H-benzoimidazole-2-carboxylic acid** and its derivatives follow a structured workflow to ensure the desired product is obtained with high purity and its structure is confirmed.



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Caption: Generalized experimental workflow for the synthesis and characterization of **5-Bromo-1H-benzimidazole-2-carboxylic acid**.

Experimental Protocols

Synthesis Protocol (Adapted)

While a specific protocol for **5-Bromo-1H-benzimidazole-2-carboxylic acid** is not readily available in the cited literature, a plausible one-pot synthesis can be adapted from methods used for similar benzimidazole carboxylic acid derivatives.^[4] This method involves the reductive cyclization of a substituted nitroaniline with an appropriate aldehyde, followed by hydrolysis.

Materials:

- Ethyl 4-bromo-2-nitroaniline
- Glyoxylic acid
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Dimethyl sulfoxide (DMSO)
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Crushed ice
- Deionized water

Procedure:

- In a round-bottom flask, dissolve ethyl 4-bromo-2-nitroaniline (1 equivalent) and glyoxylic acid (1 equivalent) in DMSO.
- Add sodium dithionite (4 equivalents) to the mixture.

- Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
- Collect the resulting solid precipitate by filtration and wash with cold deionized water. Dry the solid to obtain the intermediate ester.
- For hydrolysis, dissolve the crude ester in ethanol and add a 33% aqueous solution of sodium hydroxide.
- Reflux the mixture for 2-3 hours.
- After cooling, acidify the mixture with 10% hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold deionized water, and dry to yield **5-Bromo-1H-benzoimidazole-2-carboxylic acid**.

Analytical Characterization Protocols

This protocol is adapted from a method for a similar compound, 5-bromo-1H-indole-2-carboxylic acid, and is suitable for purity and quantitative analysis.[\[5\]](#)[\[6\]](#)

Parameter	Specification
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm and 280 nm
Injection Volume	10 µL
Sample Preparation	Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~0.1 mg/mL.

This generic protocol is suitable for the sensitive quantification of the target compound in complex matrices.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Parameter	Specification
LC Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	A linear gradient tailored to the analyte's retention time.
Flow Rate	0.4 mL/min
MS Detector	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by direct infusion of the analyte.
Sample Preparation	Protein precipitation of plasma samples with acetonitrile containing an internal standard.

NMR is crucial for the structural elucidation of the synthesized compound.

- ^1H NMR: Spectra are typically recorded on a 400 MHz or higher instrument. The sample is dissolved in a deuterated solvent such as DMSO- d_6 . Expected signals would include aromatic protons on the benzimidazole ring system and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: Recorded on a 100 MHz or higher instrument in DMSO- d_6 . Expected signals would include carbons of the aromatic rings and a downfield signal for the carboxylic acid carbon.

FT-IR is used to identify the functional groups present in the molecule.[\[10\]](#)[\[11\]](#)

- Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.
- Expected Peaks:

- Broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$).
- N-H stretch from the imidazole ring ($\sim 3100\text{-}3500\text{ cm}^{-1}$).
- C=O stretch from the carboxylic acid ($\sim 1700\text{-}1725\text{ cm}^{-1}$).
- C=N and C=C stretches from the aromatic system ($\sim 1450\text{-}1620\text{ cm}^{-1}$).
- C-Br stretch ($\sim 500\text{-}600\text{ cm}^{-1}$).

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.^{[12][13]} Derivatives of **5-Bromo-1H-benzoimidazole-2-carboxylic acid** are of particular interest as intermediates in the synthesis of potent enzyme inhibitors.^[1]

Inhibition of Receptor Tyrosine Kinases

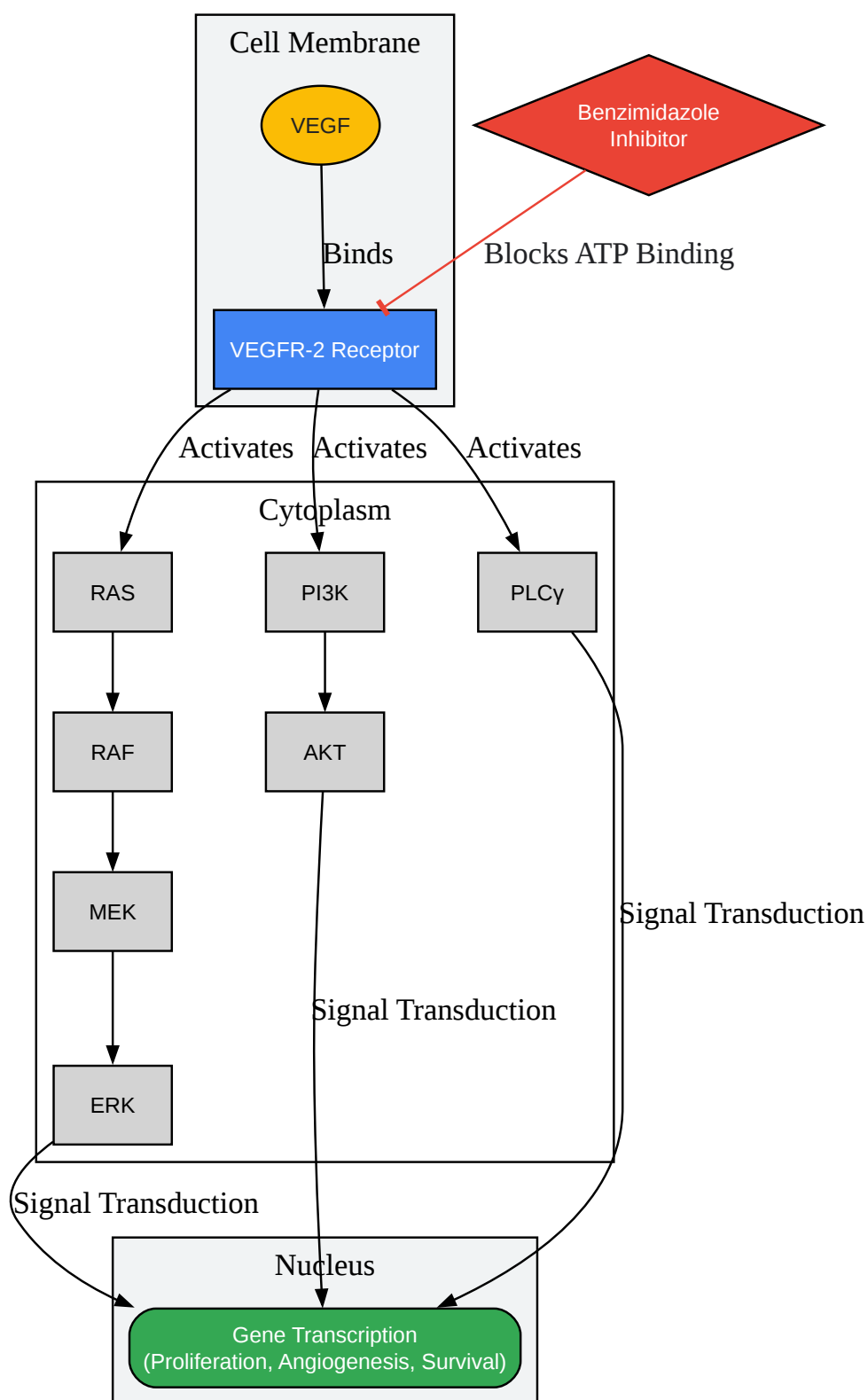
Many benzimidazole derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).^{[14][15]} These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The following table presents the half-maximal inhibitory concentrations (IC_{50}) for various benzimidazole derivatives against different cancer cell lines and kinases, illustrating the therapeutic potential of this scaffold.

Compound Type	Target	IC ₅₀ (μM)	Source
Benzimidazole-oxadiazole derivative	VEGFR-2	0.475	[14]
Benzimidazole/1,2,3-triazole hybrid	EGFR	0.057	[12]
Benzimidazole derivative	HepG2 cell line	1.98	[16]
Benzimidazole derivative	MCF-7 cell line	0.42	[16]
N-substituted benzimidazole	MDA-MB-231 cell line	16.38	[17]

Representative Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and how benzimidazole-based inhibitors can block its activation.

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Caption: Simplified VEGFR-2 signaling pathway, illustrating inhibition by benzimidazole derivatives at the ATP-binding site.

Conclusion

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a compound of significant interest to the scientific and drug development communities. Its molecular structure provides a versatile scaffold for the synthesis of novel therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers working with this compound and its derivatives, particularly in the pursuit of new anticancer therapies targeting critical signaling pathways.

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